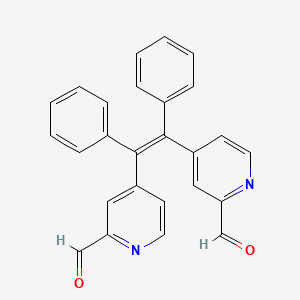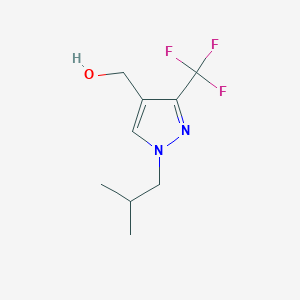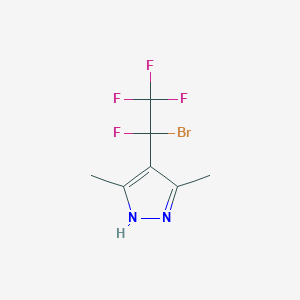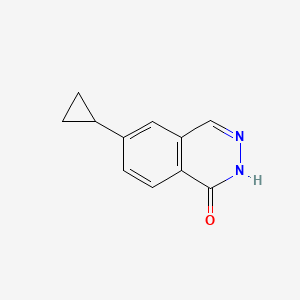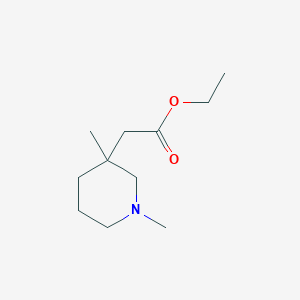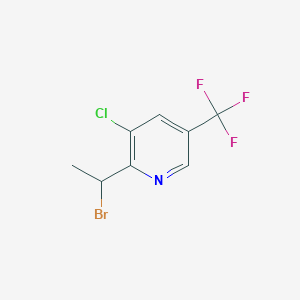
1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 This compound features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring
Preparation Methods
The synthesis of 1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles . Industrial production methods often involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate .
Chemical Reactions Analysis
1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Hydrolysis: The ester or nitrile derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Scientific Research Applications
1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
Cyclopropanecarboxylic acid: Lacks the aromatic ring and methoxy group, making it less complex.
1-Methylcyclopropanecarboxylic acid: Features a methyl group instead of the methoxy and methylphenyl groups.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-9(10(7-8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
UPBJDOHRQLIMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


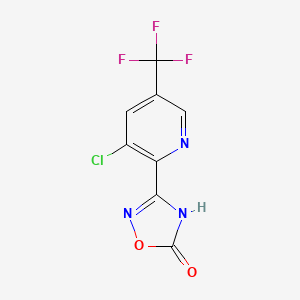
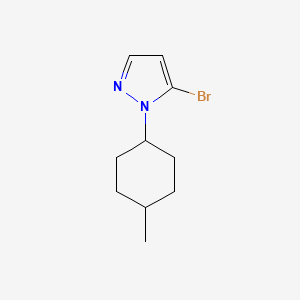
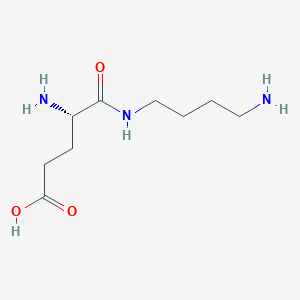

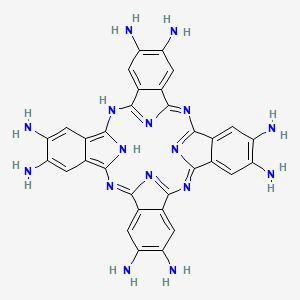
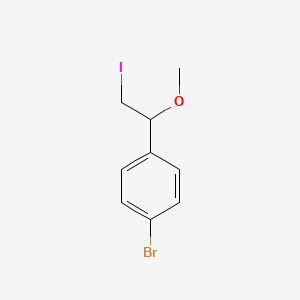
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
